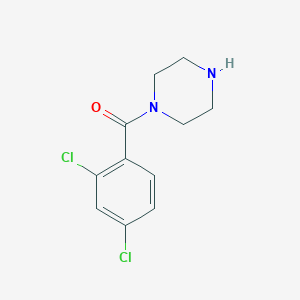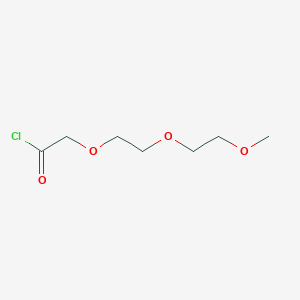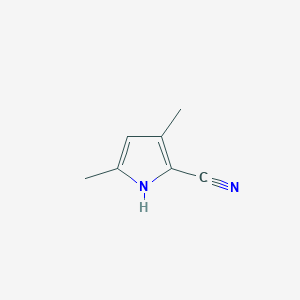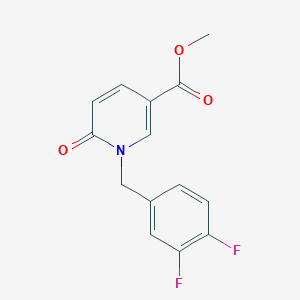![molecular formula C9H9F3N2O3 B1620570 2-[4-Nitro-2-(trifluoromethyl)anilino]ethanol CAS No. 56223-89-3](/img/structure/B1620570.png)
2-[4-Nitro-2-(trifluoromethyl)anilino]ethanol
Vue d'ensemble
Description
2-[4-Nitro-2-(trifluoromethyl)anilino]ethanol is a useful research compound. Its molecular formula is C9H9F3N2O3 and its molecular weight is 250.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photocatalysis and Nitrobenzene Reduction
The photocatalytic reduction of nitrobenzene over titanium dioxide (TiO2) in an ethanol suspension has been studied, revealing the formation of aniline and acetaldehyde as main products, along with various by-products. This process demonstrates the potential of photocatalysis in the transformation of nitroaromatic compounds using ethanol as a solvent, shedding light on possible reaction pathways and the interaction between aniline and oxidation products of ethanol (Flores et al., 2007).
Catalytic Reduction of Nitroaromatic Compounds
Research into the palladium-catalyzed reduction of nitroaromatic compounds has shown that using triethylsilane in ethanol with catalytic amounts of palladium chloride results in the formation of corresponding anilines in excellent yields. This highlights a method for converting nitroaromatic compounds into valuable anilines, which are crucial intermediates in the synthesis of many pharmaceuticals and organic materials (Mirza-Aghayan et al., 2010).
Kinetics and Mechanism of Anilinolysis
The kinetics and mechanism of the anilinolysis of aryl 4-nitrophenyl carbonates in aqueous ethanol have been explored, providing insights into the reactivity of anilines with different aryl 4-nitrophenyl carbonates. This research contributes to the understanding of reaction mechanisms in the presence of ethanol, which could inform the design of synthetic strategies for pharmaceutical and organic chemical production (Castro et al., 2005).
Lewis Acid Catalysis in Acylation
Studies have shown that scandium trifluoromethanesulfonate is an extremely active Lewis acid catalyst for the acylation of alcohols with acid anhydrides or the esterification of alcohols by carboxylic acids in the presence of p-nitrobenzoic anhydrides. This research indicates a powerful method for enhancing the efficiency of acylation reactions, which is fundamental in the synthesis of a wide range of organic compounds (Ishihara et al., 1996).
Hydrogenation in Microstructured Reactors
The hydrogenation of nitrobenzene to aniline in ethanol using microstructured falling film reactors has been investigated, focusing on catalyst preparation and deactivation issues. This work provides valuable insights into the optimization of catalyst performance and stability, crucial for industrial applications of catalytic hydrogenation processes (Yeong et al., 2003).
Propriétés
IUPAC Name |
2-[4-nitro-2-(trifluoromethyl)anilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O3/c10-9(11,12)7-5-6(14(16)17)1-2-8(7)13-3-4-15/h1-2,5,13,15H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREYDPIGARYVFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387789 | |
| Record name | 2-[4-nitro-2-(trifluoromethyl)anilino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56223-89-3 | |
| Record name | 2-[4-nitro-2-(trifluoromethyl)anilino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl chloro[2-(3-chloro-4-fluorophenyl)hydrazinylidene]acetate](/img/structure/B1620497.png)
![6-Bromo-[2,2'-bipyridine]-4-carboxylic acid](/img/structure/B1620500.png)


![tert-butyl 2-[2-[2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-bromophenoxy]ethoxy]-4-methyl-N-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]anilino]acetate](/img/structure/B1620505.png)



